molecular formula C16H14S2 B14345600 3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene CAS No. 102058-98-0

3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene

Cat. No.: B14345600
CAS No.: 102058-98-0
M. Wt: 270.4 g/mol
InChI Key: PQZKGLSKLMZGSV-UHFFFAOYSA-N
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Description

3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene is an organic compound with the molecular formula C16H14S2 It features a conjugated diene system with phenylsulfanyl groups attached to the butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene typically involves the reaction of 1,3-butadiene with phenylsulfanyl reagents under controlled conditions. One common method is the Wittig olefination, where a phosphonium ylide reacts with an aldehyde to form the diene structure. The reaction conditions often include the use of a cobalt catalyst, such as CoBr2(py-imine), along with zinc powder and ZnI2 to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene involves its interaction with molecular targets through its conjugated diene system and phenylsulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The exact pathways and targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Buta-1,3-dien-2-ylbenzene: A simpler diene with a single phenyl group.

    1,3-Diphenyl-1,3-butadiene: A diene with phenyl groups at both ends of the butadiene backbone.

    Phenylsulfanylbutadiene: A diene with a single phenylsulfanyl group.

Uniqueness

The conjugated diene system also contributes to its stability and versatility in various chemical reactions .

Properties

CAS No.

102058-98-0

Molecular Formula

C16H14S2

Molecular Weight

270.4 g/mol

IUPAC Name

3-phenylsulfanylbuta-1,3-dien-2-ylsulfanylbenzene

InChI

InChI=1S/C16H14S2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12H,1-2H2

InChI Key

PQZKGLSKLMZGSV-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=C)SC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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